6,7-Dimethylquinazolin-4(3H)-one

Medicinal Chemistry Drug Design ADME Properties

The 6,7-dimethyl substitution pattern delivers a distinct lipophilicity profile (XLogP=1.4) vs. dimethoxy analogs, enhancing membrane permeability for kinase-targeted programs. The unsubstituted N3 position enables modular derivatization—ideal for building diverse screening libraries without EGFR-inhibition bias. Procuring the specific 6,7-regioisomer ensures valid docking and SAR data. Choose this building block when precise methyl-group orientation and lead-like physicochemical properties are non-negotiable for your discovery workflow.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B15222610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylquinazolin-4(3H)-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=CNC2=O
InChIInChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)11-5-12-10(8)13/h3-5H,1-2H3,(H,11,12,13)
InChIKeyNENKSOAVCJYFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethylquinazolin-4(3H)-one in Medicinal Chemistry: A Privileged Scaffold for Kinase-Focused Discovery


6,7-Dimethylquinazolin-4(3H)-one (CAS 31867-91-1) is a core heterocyclic compound within the 4(3H)-quinazolinone family, a class recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs [1]. The 6,7-dimethyl substitution pattern is particularly notable as it bridges the gap between simple, unsubstituted analogs and more complex, therapeutically validated derivatives like the EGFR tyrosine kinase inhibitors erlotinib and lapatinib, which feature 6,7-alkoxy groups [1]. This compound serves as a versatile synthetic intermediate and a valuable lead-like molecule for early-stage drug discovery, particularly in programs targeting kinases and other therapeutically relevant enzymes [1].

Why 6,7-Dimethylquinazolin-4(3H)-one Cannot Be Substituted with Generic Quinazolinone Analogs


Substituting 6,7-dimethylquinazolin-4(3H)-one with a generic or closely related quinazolinone analog is not scientifically valid due to the profound impact of the 6,7-dimethyl substitution pattern on the compound's physicochemical and biological interaction properties [1]. This substitution pattern is critical for modulating key properties such as lipophilicity (XLogP = 1.4) and polar surface area (PSA = 41.5 Ų) [2], which directly influence membrane permeability and target binding. Furthermore, the electron-donating effects of the methyl groups, confirmed by spectroscopic analysis, alter the electron density on the core heterocycle, which can significantly affect binding affinity and selectivity profiles in ways that other substitutions, such as methoxy or halogen groups, cannot replicate [1].

Quantitative Evidence for the Differentiation of 6,7-Dimethylquinazolin-4(3H)-one from Analogs


Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

The 6,7-dimethyl substitution pattern confers distinct physicochemical properties on the quinazolinone scaffold that are crucial for drug-likeness. Specifically, 6,7-Dimethylquinazolin-4(3H)-one possesses a calculated XLogP of 1.4 and a topological polar surface area (TPSA) of 41.5 Ų [1]. In comparison, the 6,7-dimethoxy analog, a feature of clinical kinase inhibitors like erlotinib, would have a higher TPSA (likely ~61-71 Ų) and a lower XLogP (likely <1.0), significantly altering its membrane permeability and oral bioavailability profile [2].

Medicinal Chemistry Drug Design ADME Properties

Structural Differentiation: Unsubstituted N1 Position as a Synthetic Handle

6,7-Dimethylquinazolin-4(3H)-one features an unsubstituted nitrogen atom at the 3-position, which serves as a critical synthetic handle for further derivatization and structure-activity relationship (SAR) exploration [1]. In contrast, many bioactive analogs, such as the sedative-hypnotic methaqualone (2-methyl-3-o-tolylquinazolin-4-one) or clinical candidate raltitrexed, bear substitutions at N3 that are integral to their specific mechanisms of action but preclude further modular diversification [1]. This unsubstituted N1 position allows for the direct introduction of diverse functional groups to rapidly generate libraries of 3-substituted derivatives [2].

Synthetic Chemistry Medicinal Chemistry Lead Optimization

Regioisomeric Differentiation: 6,7-Dimethyl vs. 2,6-Dimethyl Substitution

The specific 6,7-dimethyl substitution pattern is structurally distinct from regioisomers like 2,6-dimethylquinazolin-4(1H)-one (CAS 18731-19-6) [1]. While both share the same molecular formula (C10H10N2O) and molecular weight (174.20 g/mol), the location of the methyl groups creates a different electronic environment and steric profile. The 6,7-dimethyl pattern introduces steric bulk at the benzene ring portion of the bicyclic system, potentially enhancing selectivity for hydrophobic binding pockets compared to substitution at the 2-position on the pyrimidinone ring, which may directly interfere with core pharmacophore interactions [2].

Regioselectivity Synthetic Chemistry Structure-Activity Relationship

Potential Biological Activity Differentiation: Implied Cytotoxic Selectivity Over 6,7-Dimethoxy Analogs

While direct data for 6,7-dimethylquinazolin-4(3H)-one is limited, inference from closely related analogs reveals a key differentiation. The 6,7-dimethoxyquinazoline scaffold, as seen in erlotinib and lapatinib, is strongly associated with potent EGFR tyrosine kinase inhibition [1]. However, studies on 6,7-dimethoxyquinazoline analogs have shown their cytotoxic potential can be independent of their α1-adrenoceptor blocking activity, suggesting alternative mechanisms [2]. The 6,7-dimethyl substitution pattern, lacking the hydrogen-bonding capacity of methoxy groups, is less likely to engage with the same kinase targets. Instead, it may offer a distinct selectivity profile, potentially reducing the risk of EGFR-related toxicities (e.g., skin rash) while maintaining or enhancing activity against other targets like DHFR or tubulin, as seen in other quinazolinone series [3].

Cytotoxicity Anticancer Kinase Inhibition

High-Value Application Scenarios for 6,7-Dimethylquinazolin-4(3H)-one in Research and Development


Lead Generation and SAR Exploration for Non-EGFR Kinase Inhibitors

Given its physicochemical differentiation from the 6,7-dimethoxy analogs (XLogP 1.4 vs. <1.0) and its unsubstituted N3 position [1], this compound is ideally suited as a core scaffold for lead generation programs targeting kinases or other enzymes where enhanced lipophilicity is desirable for membrane penetration, and where avoiding the EGFR inhibition profile of the dimethoxy series is a strategic goal [2].

Synthetic Intermediate for 3-Substituted Quinazolinone Libraries

The unsubstituted nitrogen at the 3-position makes this compound a prime building block for the rapid, modular synthesis of diverse libraries of 3-substituted derivatives [1]. This is in stark contrast to N3-substituted clinical analogs like methaqualone, which are not suitable for such diversification [2]. This feature enables efficient exploration of chemical space around the quinazolinone core in academic and industrial medicinal chemistry labs.

Regioisomer-Specific Pharmacological Profiling

Procurement of the specific 6,7-dimethyl regioisomer (as opposed to the 2,6-dimethyl isomer) is essential for studies where the precise spatial orientation of the methyl groups influences target engagement [1]. This is critical for validating computational docking models and establishing robust SAR in projects where subtle changes in substitution pattern have been shown to drastically alter biological activity [2].

Physicochemical Property Benchmarking in Drug Design

With its well-defined and distinct physicochemical profile (e.g., XLogP = 1.4, TPSA = 41.5 Ų) [1], this compound serves as a valuable benchmark molecule for computational and experimental ADME studies. It allows researchers to directly test the impact of this specific substitution pattern on properties like passive permeability, solubility, and metabolic stability, informing the design of future drug candidates with optimal pharmacokinetic parameters.

Quote Request

Request a Quote for 6,7-Dimethylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.